molecular formula C5H3Cl2NO B012076 5,6-Dichloropyridin-3-ol CAS No. 110860-92-9

5,6-Dichloropyridin-3-ol

Cat. No. B012076
CAS RN: 110860-92-9
M. Wt: 163.99 g/mol
InChI Key: GMHPKIGFTDRQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloropyridin-3-ol (5,6-DCPO) is a heterocyclic compound with a pyridine ring and a chlorine substituent on the 5th and 6th positions. It has been studied for its potential applications in various fields, such as synthesis, scientific research, and mechanism of action.

Scientific Research Applications

  • Pharmacokinetics : A synthetic hypoglycemic compound related to 5,6-Dichloropyridin-3-ol, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione (5e), shows effective binding to bovine serum albumin, suggesting implications for its pharmacokinetics (Alanazi et al., 2018).

  • Regioselective Cycloaddition Reactions : 2,4,6-Triazido-3,5-dichloropyridine demonstrates regioselective cycloaddition reactions, indicating its potential as a selective regioselective compound (Chapyshev, 1999).

  • Synthesis of Cancer Treatment Intermediates : The compound 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, used for preparing 1,7-di(pyridin-3-yl)heptan-4-ol, serves as an intermediate in synthesizing novel cancer treatments (Stivanello et al., 2002).

  • Synthesis of Trichloropyridin-2-ol Sodium : Research has identified optimal conditions for synthesizing 3,5,6-trichloropyridin-2-ol sodium, a related compound, suggesting reliability in new synthesis procedures (Deng Tao, 2012).

  • Versatile Terpyridine Analogues : 2,6-bis(pyrazolyl)pyridines and related ligands, which include pyridin-3-yl groups, are versatile terpyridine analogues with potential applications in biological sensing and iron complexes (Halcrow, 2005).

  • Stable Isotope-Labelled Analogs : A stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol, a metabolite of certain phosphorothioate compounds, has been synthesized, indicating its use in metabolic studies (Nomura & Patterson, 1995).

  • Production of Quinoline Derivatives : Chlorination of pyridine, including compounds like this compound, leads to the production of various quinoline derivatives, with temperature effects on substitution types (Wibaut & Nicolay, 2010).

  • Synthesis of Macrocycles : Pd-catalyzed amination of 3,5-dihalopyridines, including derivatives of this compound, leads to the formation of pyridine-containing macrocycles, useful for the synthesis of larger cavity macrocycles (Averin et al., 2005).

  • Lithiation as a Synthetic Precursor : Regioselective lithiation of dichloropyridines provides useful synthetic precursors with halogens at the activated ring positions, useful in organic synthesis (Radinov et al., 1991).

  • Synthesis of Diamino-Nitropyridines : Various methods have been developed to synthesize 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine, showing its structural and reactive properties (Jun, 2007).

Mechanism of Action

properties

IUPAC Name

5,6-dichloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHPKIGFTDRQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559765
Record name 5,6-Dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110860-92-9
Record name 5,6-Dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-5-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C., a solution of 13 g of sodium hydroxide in 80 ml of water was added to 16 g of 5-acetyloxy-2,3-dichloropyridine in 100 ml of ice-water. The mixture was subsequently initially stirred at 0° C. for one hour and then at approximately 20° C. for 17 hours, and the reaction mixture was then washed with 150 ml of ethyl acetate. The mixture was acidified up to a pH of 4-5 by addition of acetic acid and then extracted three times with 100 ml of ethyl acetate each time. The combined organic phases were dried over magnesium sulfate and finally concentrated. Yield: 12.2 g.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloropyridin-3-ol
Reactant of Route 2
5,6-Dichloropyridin-3-ol
Reactant of Route 3
5,6-Dichloropyridin-3-ol
Reactant of Route 4
Reactant of Route 4
5,6-Dichloropyridin-3-ol
Reactant of Route 5
Reactant of Route 5
5,6-Dichloropyridin-3-ol
Reactant of Route 6
5,6-Dichloropyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.